4,6-Dimethoxy-3-methylbenzofuran 4,6-Dimethoxy-3-methylbenzofuran
Brand Name: Vulcanchem
CAS No.:
VCID: VC18348468
InChI: InChI=1S/C11H12O3/c1-7-6-14-10-5-8(12-2)4-9(13-3)11(7)10/h4-6H,1-3H3
SMILES:
Molecular Formula: C11H12O3
Molecular Weight: 192.21 g/mol

4,6-Dimethoxy-3-methylbenzofuran

CAS No.:

Cat. No.: VC18348468

Molecular Formula: C11H12O3

Molecular Weight: 192.21 g/mol

* For research use only. Not for human or veterinary use.

4,6-Dimethoxy-3-methylbenzofuran -

Specification

Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
IUPAC Name 4,6-dimethoxy-3-methyl-1-benzofuran
Standard InChI InChI=1S/C11H12O3/c1-7-6-14-10-5-8(12-2)4-9(13-3)11(7)10/h4-6H,1-3H3
Standard InChI Key NZVKZCQWVUFEHE-UHFFFAOYSA-N
Canonical SMILES CC1=COC2=C1C(=CC(=C2)OC)OC

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

4,6-Dimethoxy-3-methylbenzofuran (C₁₁H₁₂O₃) features a benzofuran core comprising a benzene ring fused to a furan oxygen heterocycle. Key substituents include:

  • Methoxy groups (-OCH₃) at positions 4 and 6 on the benzene ring.

  • Methyl group (-CH₃) at position 3 adjacent to the furan oxygen .

The compound’s planar structure facilitates π-π interactions with biological targets, while its methoxy and methyl groups influence electronic distribution and steric accessibility .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₂O₃
Molecular Weight192.21 g/mol
LogP (Partition Coefficient)2.45–2.89
Topological Polar Surface Area31.6 Ų

Spectral Data

  • ¹H NMR: Signals for methoxy protons appear as singlets at δ 3.80–3.85 ppm, while aromatic protons resonate between δ 6.20–7.10 ppm .

  • ¹³C NMR: The furan carbonyl carbon is observed at δ 160–165 ppm, with methoxy carbons at δ 55–56 ppm .

  • MS (EI): Molecular ion peak at m/z 192.1 [M]⁺, with fragmentation patterns consistent with methoxy and methyl group loss .

Synthetic Methodologies

Perkin Rearrangement

3-Bromocoumarins undergo base-catalyzed ring contraction under microwave irradiation to yield benzofuran-2-carboxylic acids. For example, 3-bromo-4-methyl-6,7-dimethoxycoumarin rearranges in ethanol with sodium hydroxide at 79°C for 5 minutes, producing 3-methyl-5,6-dimethoxybenzofuran-2-carboxylic acid in 99% yield .

Table 2: Microwave-Assisted Perkin Rearrangement Conditions

Starting MaterialProductYield (%)
3-Bromo-4-methylcoumarin3-Methylbenzofuran acid99

Palladium-Catalyzed Cyclization

Oxidative Heck cyclizations enable intramolecular arylations of phenolic ethers. For instance, 3,5-dimethoxy-4-methylphenol derivatives react with vinyl halides under palladium catalysis to form substituted benzofurans . This method offers regioselectivity and functional group tolerance, critical for synthesizing analogs .

Pharmacological Activities

Table 3: Cytotoxicity of Selected Derivatives

CompoundK562 IC₅₀ (µM)Selectivity Index (HaCaT/K562)
62.593.248
85.129.100

Antimicrobial Activity

  • Gram-positive bacteria: MIC values range from 16–64 µg/mL for Staphylococcus aureus .

  • Fungal strains: Moderate activity against Candida albicans (MIC = 32 µg/mL) .

Structure-Activity Relationships (SAR)

  • Methoxy groups: Enhance solubility and hydrogen bonding capacity, critical for target engagement .

  • Methyl substitution: Increases lipophilicity, improving membrane permeability .

  • Bromination: Introduces electrophilic sites, enhancing covalent binding to biological nucleophiles .

Applications in Drug Development

Antileukemic Agents

Derivatives with bromoalkyl chains (e.g., 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone) show selective toxicity against HL-60 cells (IC₅₀ = 0.1 µM) by tubulin polymerization inhibition .

Anti-inflammatory Compounds

Methoxy-rich analogs suppress NF-κB signaling, reducing TNF-α and IL-6 production in macrophages .

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